Ethyl 2-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate Ethyl 2-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18714905
InChI: InChI=1S/C12H21BrN2O3Si/c1-5-18-11(16)10-8-15(12(13)14-10)9-17-6-7-19(2,3)4/h8H,5-7,9H2,1-4H3
SMILES:
Molecular Formula: C12H21BrN2O3Si
Molecular Weight: 349.30 g/mol

Ethyl 2-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate

CAS No.:

Cat. No.: VC18714905

Molecular Formula: C12H21BrN2O3Si

Molecular Weight: 349.30 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate -

Specification

Molecular Formula C12H21BrN2O3Si
Molecular Weight 349.30 g/mol
IUPAC Name ethyl 2-bromo-1-(2-trimethylsilylethoxymethyl)imidazole-4-carboxylate
Standard InChI InChI=1S/C12H21BrN2O3Si/c1-5-18-11(16)10-8-15(12(13)14-10)9-17-6-7-19(2,3)4/h8H,5-7,9H2,1-4H3
Standard InChI Key GGSQZVQBOYNJEF-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CN(C(=N1)Br)COCC[Si](C)(C)C

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The molecule’s architecture centers on a 1H-imidazole ring substituted at three positions:

  • Position 1: A (2-(trimethylsilyl)ethoxy)methyl (SEM) group, serving as a protective moiety for the imidazole nitrogen. This SEM group combines a silicon-stabilized ethoxy chain with a methylene linker, enhancing solubility in nonpolar media while preventing unwanted nucleophilic attack at the N1 position.

  • Position 2: A bromine atom, which introduces electronegativity and enables subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).

  • Position 4: An ethyl carboxylate ester (–COOEt), providing a handle for hydrolysis to carboxylic acids or transesterification.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC12_{12}H21_{21}BrN2_2O4_4Si*
Molecular weight349.30 g/mol
Key functional groupsBromoimidazole, SEM, ester
*Inferred from structural analysis; explicit formula not provided in sources.

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized through a sequential functionalization strategy:

Step 1: Imidazole Bromination
A precursor imidazole (e.g., ethyl 1H-imidazole-4-carboxylate) undergoes electrophilic bromination at position 2 using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid. This step introduces the critical C–Br bond necessary for subsequent metal-catalyzed reactions.

Step 2: SEM Protection
The N1 nitrogen is protected via reaction with (2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl) under basic conditions (e.g., K2_2CO3_3 in DMF) . The SEM group’s orthogonality to other protective groups allows selective deprotection in multistep syntheses.

Step 3: Esterification (if required)
Pre-existing carboxylate groups may be esterified using ethanol under acidic or coupling conditions, though this step is often integrated into earlier stages .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldSource
BrominationNBS, DMF, 0°C to RT, 12h65–75%
SEM ProtectionSEM-Cl, K2_2CO3_3, DMF, 90°C, 3h70–85%

Physicochemical Properties

Spectroscopic Profiles

  • 1^1H NMR: Expected signals include:

    • SEM group: δ 0.10 (s, 9H, Si–CH3_3), 0.95–1.10 (m, 2H, Si–CH2_2), 3.55–3.70 (m, 2H, O–CH2_2), 5.40 (s, 2H, N–CH2_2–O).

    • Ethyl ester: δ 1.30 (t, 3H, CH3_3), 4.25 (q, 2H, O–CH2_2) .

Chemical Reactivity and Applications

Halogen-Metal Exchange and Cross-Coupling

The C2 bromine participates in palladium-catalyzed couplings (e.g., Suzuki, Stille) to introduce aryl, heteroaryl, or alkenyl groups. For example:

Compound+Ar–B(OH)2Pd(PPh3)4,baseAr–Imidazole derivative[1]\text{Compound} + \text{Ar–B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{base}} \text{Ar–Imidazole derivative} \quad[1]

Ester Functionalization

The ethyl carboxylate can be:

  • Hydrolyzed to carboxylic acids using LiOH or NaOH .

  • Transesterified with higher alcohols (e.g., tert-butanol) under acid catalysis .

Applications in Medicinal Chemistry

  • Kinase inhibitor precursors: The imidazole core is a scaffold for ATP-binding site inhibitors.

  • Antiviral agents: Brominated imidazoles show activity against RNA viruses in preclinical studies .

HazardPrecautionary MeasuresSource
Skin contactWear nitrile gloves; use fume hood
InhalationAvoid dust formation; PPE required

Future Directions and Research Opportunities

  • Catalytic Asymmetric Functionalization: Developing enantioselective methods to access chiral imidazole derivatives.

  • PROTAC Development: Leveraging the SEM group for targeted protein degradation platforms.

  • Green Synthesis: Exploring mechanochemical or flow-chemistry approaches to improve bromination efficiency.

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